1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the fluorenylmethyloxycarbonyl (Fmoc) group, such as 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during synthesis .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the amino acid moiety, the Fmoc group, and possibly other protecting groups. The Fmoc group contains a fluorene moiety, which is a polycyclic aromatic hydrocarbon, attached to a carbamate group .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, which allows the free amino group to participate in the formation of peptide bonds .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature. Their exact physical and chemical properties (such as melting point, solubility, etc.) can vary depending on the specific compound .Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy-groups during chemical synthesis, offering compatibility with a variety of acid- and base-labile protecting groups. Its removal is conveniently achieved by the action of triethylamine in dry pyridine solution, allowing for selective deprotection in the presence of other sensitive groups (C. Gioeli & J. Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis (SPPS)
Fmoc amino acids are integral to solid phase peptide synthesis (SPPS), a methodology that has seen significant enhancements over the years. This includes the development of various solid supports, linkages, and side chain protecting groups, facilitating the synthesis of biologically active peptides and proteins. The Fmoc SPPS method is appreciated for its orthogonal nature, offering unique opportunities in bioorganic chemistry (G. Fields & R. Noble, 2009).
Facilitating Synthesis of N-Alkylhydroxamic Acids
The Fmoc group has been used to prepare N-alkylhydroxylamines, which are then efficiently condensed for the synthesis of N-alkylhydroxamic acids. This process demonstrates the Fmoc group's utility in creating structurally diverse hydroxamic acids, an important function in medicinal chemistry and drug design (Sarah L. Mellor & W. Chan, 1997).
Synthesis of Amino-Thiazole Carboxylic Acids
Another application of the Fmoc group is in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its role in generating high-yield compounds from bromopyruvic acid and thiourea derivatives. This process is valuable for creating compounds with potential applications in pharmaceuticals and agrochemicals (K. Le & R. Goodnow, 2004).
Photocatalysis
Fmoc derivatives have been explored as photocatalysts, particularly in the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This application underscores the versatility of Fmoc compounds in facilitating light-driven organic transformations, offering a pathway to synthesize benzylic amines and ethers under mild conditions (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)11-12-24(13-20(23)21(25)26)22(27)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMXQKGGCHSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.